molecular formula C17H19FN2O4 B4799112 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4799112
M. Wt: 334.34 g/mol
InChI Key: HRWAGAGMKDNFGY-UHFFFAOYSA-N
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Description

3-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.
  • Final functionalization steps to achieve the desired pyrrolidine-2,5-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states or introduction of oxygen-containing functional groups.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new atoms or groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and electrophiles (e.g., alkyl halides). Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

3-(1,4-Dioxa-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.

    Industry: As a component in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may include other spirocyclic compounds, fluorophenyl derivatives, and pyrrolidine-2,5-dione analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. Comparison with similar compounds would involve evaluating differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c18-12-1-3-13(4-2-12)20-15(21)11-14(16(20)22)19-7-5-17(6-8-19)23-9-10-24-17/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWAGAGMKDNFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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